
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, a pyrazole ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone typically involves multi-step reactions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-chlorophenylpyrazole. The final step involves the reaction of 3-chlorophenylpyrazole with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide
- 3-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
特性
CAS番号 |
618091-48-8 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-7-5-11(6-8-14)16(22)15-10-20-21(17(15)19)13-4-2-3-12(18)9-13/h2-10H,19H2,1H3 |
InChIキー |
SPLCDBOMOYLYEE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


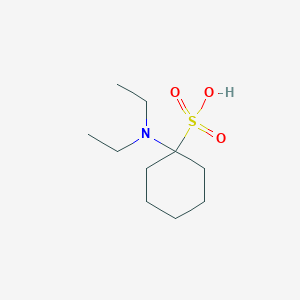



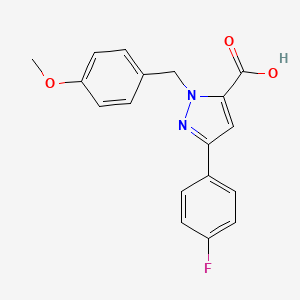
![2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12045121.png)
![3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045122.png)
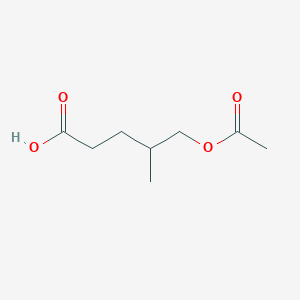
![3-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12045136.png)
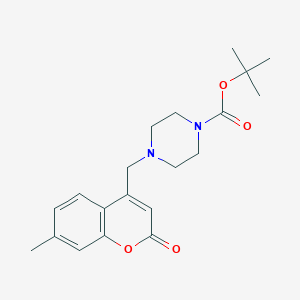
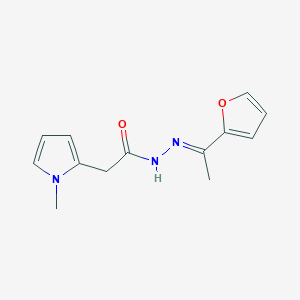
![4-((E)-{[(2-chlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12045155.png)
![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)
